Petrosamine
Description
Properties
Molecular Formula |
C21H17BrClN3O2 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
17-bromo-5,10,10-trimethyl-5,20-diaza-10-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1,3,6,9(21),13,15,17,19-octaene-8,12-dione;chloride |
InChI |
InChI=1S/C21H17BrN3O2.ClH/c1-24-7-6-12-14(9-24)21(27)20-18-17(16(26)10-25(20,2)3)13-5-4-11(22)8-15(13)23-19(12)18;/h4-9H,10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YWXZSQALRCVSLY-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=CC2=C3C4=C(C(=O)C2=C1)[N+](CC(=O)C4=C5C=CC(=CC5=N3)Br)(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Source Material Collection and Preparation
The isolation of petrosamine begins with the collection of biomass from marine sponges of the genus Petrosia, predominantly harvested from tropical reef ecosystems. Recent work by Ribeiro et al. (2024) utilized specimens collected off the Brazilian coast, which were immediately frozen at -20°C to preserve metabolic integrity. The sponge material was subsequently cut into small pieces (1–2 cm³) to maximize surface area for solvent penetration.
Solvent Extraction and Fractionation
The primary extraction protocol involves sequential solvent partitioning:
-
Methanol Extraction : Fresh or thawed sponge biomass is subjected to ultrasonication in methanol (MeOH) at 40°C, typically using a 1:3 (w/v) ratio of biomass to solvent. This step solubilizes polar alkaloids like this compound while minimizing co-extraction of non-target lipids.
-
Liquid-Liquid Partitioning : The concentrated methanolic extract undergoes sequential partitioning with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc). This compound preferentially partitions into the CH₂Cl₂ phase due to its intermediate polarity, achieving a 0.7 g yield from 500 g of raw sponge material in recent trials.
Chromatographic Purification
Final purification employs a multi-step chromatographic strategy:
-
Size-Exclusion Chromatography : The CH₂Cl₂ fraction is loaded onto a Sephadex LH-20 column eluted with CH₂Cl₂/MeOH (2:8 v/v), separating this compound from higher molecular weight contaminants.
-
Reverse-Phase HPLC : A phenyl-hexyl semi-preparative column with a gradient of H₂O (0.01% trifluoroacetic acid, TFA) to MeOH (60–100% over 15 min) achieves baseline separation. This compound elutes at 10.6 min under these conditions, yielding 45.5 mg from 213 mg of crude fraction.
Table 1: HPLC Parameters for this compound Purification
| Column Type | Gradient | Flow Rate | Temperature | Retention Time |
|---|---|---|---|---|
| Phenyl-hexyl | H₂O (0.01% TFA) to MeOH | 3.0 mL/min | 35°C | 10.6 min |
Synthetic Preparation Routes
Retrosynthetic Analysis
The pyridoacridine core of this compound derives from a convergent strategy combining pyridine and acridine precursors. Key challenges include:
-
Regioselective formation of the central quinone-imine system
-
Installation of the α,β-unsaturated ketone moiety without epimerization
Stepwise Synthesis from Pyridine Derivatives
A validated route involves:
-
Methylation of 4-Methylpyridine : Treatment with methyl iodide (MeI) in refluxing isopropanol yields the corresponding pyridinium methiodide.
-
Aldol Condensation : Reacting the pyridinium salt with p-hydroxybenzaldehyde in ethanol/piperidine generates the enone intermediate via Knoevenagel condensation.
-
Neutralization to Zwitterion : Addition of tetrabutylammonium hydroxide (nBu₄N⁺ HO⁻) produces the stabilized phenolate form, achieving the merocyanine-like structure critical for solvatochromism.
Table 2: Key Reaction Conditions for this compound Synthesis
| Step | Reagents/Conditions | Yield | Critical Observations |
|---|---|---|---|
| 1 | MeI, iPrOH, reflux, 12 h | 89% | Exothermic reaction requires cooling |
| 2 | p-hydroxybenzaldehyde, EtOH/piperidine, 78°C | 67% | Color change to deep violet indicates conjugation |
| 3 | nBu₄N⁺ HO⁻, CH₂Cl₂, rt | 92% | Immediate precipitation of zwitterion |
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC with photodiode array detection (PDA) remains the gold standard, with this compound showing ≥98% purity when eluting as a single peak at 280 nm. Residual solvent analysis via GC-MS confirms absence of toxic solvents (e.g., CH₂Cl₂ <10 ppm).
Comparative Analysis of Preparation Methods
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
Petrosamine undergoes various chemical reactions, including:
Reduction: Reduction of this compound typically leads to the formation of dihydropyridoacridine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydropyridoacridine derivatives
Substitution: Various substituted pyridoacridine derivatives
Scientific Research Applications
Neuroprotective Properties
Mechanism of Action
Petrosamine exhibits significant acetylcholinesterase (AChE) inhibitory activity, approximately six times more potent than galanthamine, a well-known AChE inhibitor used in Alzheimer's disease treatment. The compound's molecular structure facilitates strong interactions with the AChE enzyme, particularly through its quaternary ammonium group, which enhances binding affinity .
Research Findings
Recent studies have demonstrated that this compound can counteract aluminum-induced neurotoxicity in vitro and in vivo. In a study using SH-SY5Y neuroblastoma cells and zebrafish embryos, this compound was shown to restore cell viability affected by aluminum exposure. The results indicated that higher concentrations of this compound significantly reduced apoptosis and improved cell survival rates .
Applications in Alzheimer's Disease Research
Potential Treatment for Alzheimer's Disease
Given the increasing prevalence of Alzheimer's disease, there is a pressing need for new therapeutic agents. This compound's ability to inhibit AChE positions it as a promising candidate for drug development aimed at treating neurodegenerative conditions. Its efficacy was evaluated against various concentrations of aluminum chloride, revealing that even low doses of this compound could mitigate neurotoxicity .
Case Studies
- In Vitro Studies : In one study, this compound was tested on SH-SY5Y cells exposed to aluminum chloride. The compound's protective effects were evident at concentrations as low as 0.01 mg/ml, where it effectively restored cell viability to control levels .
- In Vivo Studies : Zebrafish models demonstrated that while high concentrations of this compound were lethal, lower concentrations supported survival rates of 100% across tested time points, indicating its potential safety and efficacy in biological systems .
Broader Implications
Marine-Derived Natural Products
this compound is part of a larger class of marine-derived alkaloids that exhibit diverse biological activities. Its isolation from marine sponges highlights the potential of marine organisms as sources of novel compounds for pharmacological applications. The exploration of these natural products could lead to significant advancements in drug discovery for various diseases .
Data Table: Summary of this compound Research Findings
Mechanism of Action
Petrosamine exerts its effects primarily through the inhibition of acetylcholinesterase. By binding to the active site of the enzyme, this compound prevents the breakdown of acetylcholine, thereby increasing its concentration and prolonging its action . This mechanism is particularly beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s Disease .
Comparison with Similar Compounds
Table 1: Structural Features of Petrosamine and Analogues
Key Observations :
- Charge Localization: this compound’s quaternary N-10 stabilizes its cationic form, enhancing solubility in polar solvents.
- Tautomerism : this compound exists predominantly as the di-keto tautomer, validated by X-ray crystallography and DFT calculations. This compound B’s O-hydrogenated vinylamine introduces steric hindrance, reducing resonance stabilization .
Table 2: AChE Inhibition and Cytotoxicity Profiles
Key Observations :
- Potency : this compound’s AChE inhibition is 60-fold stronger than rivastigmine, attributed to its cationic nitrogen and planar aromatic system docking into AChE’s active site .
Solvent Interactions and Stability
- pH Stability : this compound remains stable across pH 2–10, with pKa > 10. Protonation occurs only in strong acids (e.g., CF₃COOH), forming a dicationic species ([1•2H]²⁺) .
- Solvent Effects : Hypsochromic shifts in polar solvents (e.g., ∆λmax = −78 nm in DMSO vs. H₂O) mirror merocyanine dyes, driven by HOMO polarization . This compound B lacks this behavior due to reduced charge delocalization .
Research Findings and Implications
Therapeutic Potential: In zebrafish models, this compound reverses aluminum-induced neurotoxicity, improving survival (94.9% at 200 µM) and reducing lipid peroxidation .
Synthetic Challenges : The compound’s complex structure (five rings, quaternary N) complicates synthesis. Current efforts focus on simplifying the scaffold while retaining AChE affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
